molecular formula C12H13N3O2 B3044769 5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione CAS No. 10040-87-6

5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione

Cat. No.: B3044769
CAS No.: 10040-87-6
M. Wt: 231.25 g/mol
InChI Key: KLVRHZIOWMWJOC-YFHOEESVSA-N
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Description

5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione is a chemical compound known for its unique structural features and significant pharmacological activities. It belongs to the class of imidazolidine derivatives, which are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-(dimethylamino)benzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione apart is its dimethylamino group, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as its potential anticancer activity .

Properties

CAS No.

10040-87-6

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C12H13N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17)/b10-7+

InChI Key

KLVRHZIOWMWJOC-YFHOEESVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

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